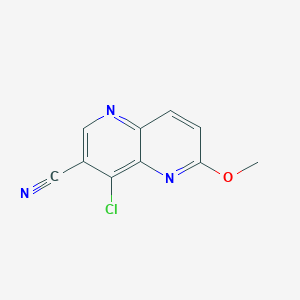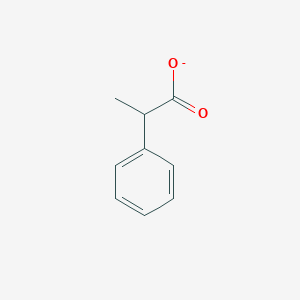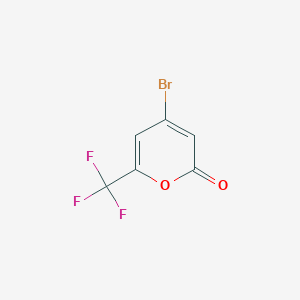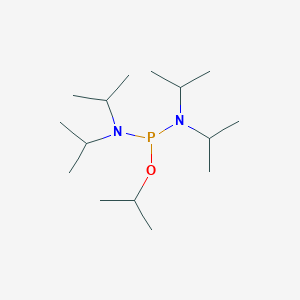
MFCD29079543
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl-N,N,N’,N’-tetraisopropylphosphorodiamidite is a chemical compound widely used in organic synthesis, particularly in the preparation of phosphorylated biomolecules. It is a colorless to light yellow liquid that is sensitive to moisture and should be stored under inert gas conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl-N,N,N’,N’-tetraisopropylphosphorodiamidite typically involves the reaction of diisopropylamine with a phosphorodiamidite precursor. One common method includes the reaction of tris(diisopropylamino)phosphine with 3-hydroxypropionitrile and 1H-tetrazole in dichloromethane at low temperatures (-20°C to 0°C) for about 10 hours . The reaction mixture is then filtered, washed, and purified to obtain the desired product.
Industrial Production Methods
Industrial production of Isopropyl-N,N,N’,N’-tetraisopropylphosphorodiamidite follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is typically produced in large reactors with precise temperature and pressure controls .
Analyse Des Réactions Chimiques
Types of Reactions
Isopropyl-N,N,N’,N’-tetraisopropylphosphorodiamidite undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted phosphoramidites.
Oxidation Reactions: It can be oxidized to form phosphoramidate derivatives.
Hydrolysis: It is sensitive to moisture and can hydrolyze to form phosphoric acid derivatives
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include alcohols and amines.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide can be used for oxidation reactions.
Reaction Conditions: Reactions are typically carried out under anhydrous conditions to prevent hydrolysis
Major Products Formed
Phosphoramidites: Formed through substitution reactions.
Phosphoramidates: Formed through oxidation reactions.
Phosphoric Acid Derivatives: Formed through hydrolysis
Applications De Recherche Scientifique
Isopropyl-N,N,N’,N’-tetraisopropylphosphorodiamidite is extensively used in scientific research, including:
Chemistry: It is used as a phosphitylating reagent for the synthesis of nucleoside carbohydrate conjugates, phospholipids, and glycopeptides
Biology: It is employed in the preparation of DNA and RNA oligonucleotides for genetic research
Medicine: It is used in the synthesis of antisense oligonucleotides and other therapeutic agents.
Industry: It is utilized in the production of various phosphorylated biomolecules for industrial applications
Mécanisme D'action
The mechanism of action of Isopropyl-N,N,N’,N’-tetraisopropylphosphorodiamidite involves its role as a phosphitylating agent. It reacts with nucleophiles to form phosphoramidite intermediates, which can then be further processed to form phosphorylated products. The compound’s reactivity is attributed to the presence of the phosphorodiamidite group, which facilitates nucleophilic substitution reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
- Bis(2-cyanoethyl)-N,N-diisopropylphosphoramidite
- Di-tert-butyl N,N-diisopropylphosphoramidite
- Methyl N,N,N’,N’-tetraisopropylphosphorodiamidite
Uniqueness
Isopropyl-N,N,N’,N’-tetraisopropylphosphorodiamidite is unique due to its high stability and effectiveness as a phosphitylating reagent. It is more stable and cost-effective compared to other similar compounds, making it a preferred choice in various synthetic applications .
Propriétés
Formule moléculaire |
C15H35N2OP |
|---|---|
Poids moléculaire |
290.42 g/mol |
Nom IUPAC |
N-[[di(propan-2-yl)amino]-propan-2-yloxyphosphanyl]-N-propan-2-ylpropan-2-amine |
InChI |
InChI=1S/C15H35N2OP/c1-11(2)16(12(3)4)19(18-15(9)10)17(13(5)6)14(7)8/h11-15H,1-10H3 |
Clé InChI |
AUWOPWKMYQCMAD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(C(C)C)P(N(C(C)C)C(C)C)OC(C)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2,5-Dichlorophenyl)[4-(1H-pyrrol-1-yl)phenyl]methanone](/img/structure/B8470195.png)
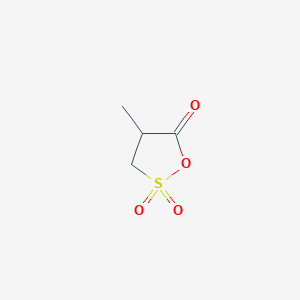
![Thiazolo[4,5-c]pyridine-6-carboxylic acid,2-[(1-methylethyl)amino]-,methyl ester](/img/structure/B8470208.png)
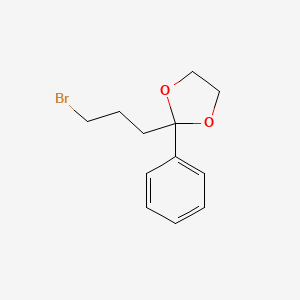


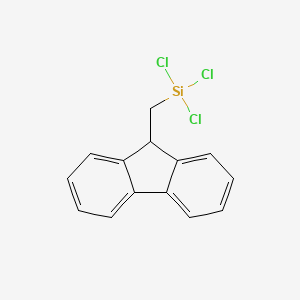
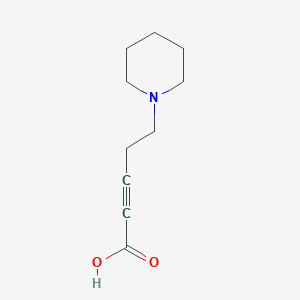
![3-(4-Methoxyphenyl)-7-(m-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8470246.png)


